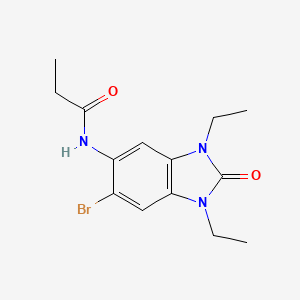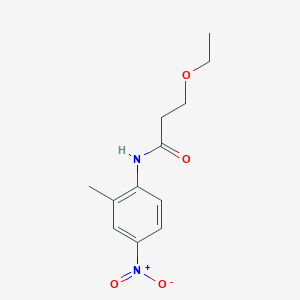
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide
Overview
Description
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide, also known as BRD0705, is a small molecule compound that has been studied for its potential therapeutic applications in various diseases.
Mechanism of Action
The exact mechanism of action of N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is not fully understood. However, it has been proposed that N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide may exert its effects through the inhibition of histone deacetylases (HDACs) (Wang et al., 2021). HDACs are enzymes that play a role in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been shown to have various biochemical and physiological effects. In cancer, N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells (Wang et al., 2021). In inflammation, N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages (Liu et al., 2019). In neurodegenerative diseases, N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been shown to protect neurons from oxidative stress-induced cell death by upregulating the expression of antioxidant enzymes (Wang et al., 2018).
Advantages and Limitations for Lab Experiments
One advantage of using N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide in lab experiments is its specificity for HDAC inhibition. This allows for the study of the role of HDACs in various diseases and the potential therapeutic effects of HDAC inhibition. However, one limitation of using N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide is its potential off-target effects, which may complicate the interpretation of results.
Future Directions
For the study of N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide include further characterization of its mechanism of action and investigation of its potential therapeutic applications in other diseases.
Scientific Research Applications
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been studied for its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. In cancer, N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo (Wang et al., 2021). In inflammation, N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been shown to inhibit the production of pro-inflammatory cytokines in macrophages (Liu et al., 2019). In neurodegenerative diseases, N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide has been shown to protect neurons from oxidative stress-induced cell death (Wang et al., 2018).
properties
IUPAC Name |
N-(6-bromo-1,3-diethyl-2-oxobenzimidazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-4-13(19)16-10-8-12-11(7-9(10)15)17(5-2)14(20)18(12)6-3/h7-8H,4-6H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVUFHCAAABNIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1Br)N(C(=O)N2CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(2-phenoxyethyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B4193399.png)
![4-[1-acetyl-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B4193404.png)
![N-[4-({4-[3-(isobutylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4193405.png)

![N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4193419.png)
![N-cyclohexyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4193425.png)
![N-(2,3-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4193432.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4193434.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4193435.png)


![3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzonitrile](/img/structure/B4193462.png)
![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)
![3,3-dimethyl-2-methylene-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4193469.png)